An In-Depth Technical Guide to Tetraoctylammonium Hydrogen Sulfate (CAS 51876-16-5): Addressing Data Scarcity and a Comprehensive Review of a Key Analogue
An In-Depth Technical Guide to Tetraoctylammonium Hydrogen Sulfate (CAS 51876-16-5): Addressing Data Scarcity and a Comprehensive Review of a Key Analogue
A Note to the Researcher: Initial investigations for a comprehensive technical guide on Tetraoctylammonium hydrogen sulfate (CAS 51876-16-5) have revealed a significant scarcity of detailed, publicly available scientific literature and validated experimental data. While the compound is commercially available from suppliers, in-depth characterization, application protocols, and mechanistic studies are not widely published.[1][2]
To provide a valuable and scientifically robust resource for researchers, scientists, and drug development professionals, this guide will focus on the extensively studied and closely related analogue: Tetrabutylammonium Hydrogen Sulfate (TBAHS), CAS 32503-27-8 . The principles, applications, and methodologies detailed herein for TBAHS serve as a foundational framework that can inform the potential use and study of its longer-chain counterpart, Tetraoctylammonium hydrogen sulfate. The primary structural difference—butyl (C4) versus octyl (C8) alkyl chains—will primarily influence properties such as lipophilicity, solubility, and the kinetics of phase transfer, with the octyl derivative expected to exhibit significantly greater affinity for nonpolar organic phases.
A Comprehensive Technical Guide to Tetrabutylammonium Hydrogen Sulfate (TBAHS)
Abstract: This guide provides a detailed examination of Tetrabutylammonium Hydrogen Sulfate (TBAHS), a versatile quaternary ammonium salt. It serves as a cornerstone reagent in multiple fields, acting as a phase transfer catalyst (PTC) and an ion-pairing reagent in analytical chromatography. We will explore its fundamental physicochemical properties, delve into the mechanisms that underpin its efficacy, present detailed protocols for its application, and provide essential safety and handling information.
Core Physicochemical Properties
Tetrabutylammonium hydrogen sulfate is a white, crystalline powder that is stable under standard conditions, though it is known to be hygroscopic. Its unique structure, featuring a bulky, lipophilic tetrabutylammonium cation and a hydrophilic hydrogen sulfate anion, gives it an amphiphilic character, which is the very source of its utility.[1]
Table 1: Physicochemical Data for Tetrabutylammonium Hydrogen Sulfate (CAS 32503-27-8)
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₇NO₄S | [3][4] |
| Molecular Weight | 339.53 g/mol | [5] |
| Appearance | White crystalline powder or crystals | [3][4] |
| Melting Point | 168-174 °C | [3][5][6] |
| Solubility | Soluble in water. A 10% (w/v) solution in water is clear and colorless.[3][7] | [3][7] |
| pH | 1-2 (100 g/L in H₂O at 20 °C) | [5][6][7] |
| Bulk Density | ~650 kg/m ³ | [5] |
| Hygroscopicity | Hygroscopic; moisture sensitive. | [8] |
The Mechanism of Action: Bridging Immiscible Phases
The primary function of TBAHS in synthetic chemistry is as a Phase Transfer Catalyst (PTC). Many crucial organic reactions involve a nucleophile (often an inorganic salt, soluble in water) and an organic substrate (soluble in a nonpolar organic solvent). These reactants are segregated into their respective phases, leading to extremely slow or non-existent reaction rates. A PTC overcomes this barrier.
The mechanism involves the tetrabutylammonium cation ([N(C₄H₉)₄]⁺) exchanging its hydrogen sulfate anion for the reactant anion (e.g., CN⁻, OH⁻, Br⁻) from the aqueous phase.[1] The newly formed ion pair, now featuring a lipophilic exterior due to the butyl groups, can migrate across the phase boundary into the organic solvent.[1] Here, the "naked" anion is highly reactive and can readily attack the organic substrate. After the reaction, the catalyst can return to the aqueous phase to repeat the cycle.
Caption: Mechanism of TBAHS in Phase Transfer Catalysis.
Core Applications in Research and Development
Organic Synthesis
TBAHS is a catalyst of choice for a multitude of reactions, enabling higher yields, milder reaction conditions, and reduced reaction times.[9]
-
N-Alkylation Reactions: Fundamental in pharmaceutical synthesis, the alkylation of amines, amides, and imides can be performed efficiently using TBAHS, often avoiding the need for strong bases and strictly anhydrous conditions.[9]
-
Nucleophilic Substitution: Halogen exchange reactions are significantly accelerated.[9] The Williamson ether synthesis, for example, can be performed in a biphasic system without the need for expensive, dry polar aprotic solvents.[10]
-
Oxidation Reactions: TBAHS enhances the oxidation of alcohols and C-H bonds by facilitating the transfer of oxidizing agents like permanganate or dichromate into the organic phase.[6]
-
C-C Bond Formation: It catalyzes Michael additions and other condensation reactions by transporting enolates or other carbon nucleophiles into the organic phase.[11]
Experimental Protocol: Phase-Transfer-Catalyzed Synthesis of Benzyl Butyl Ether (Williamson Synthesis)
This protocol illustrates a classic application of TBAHS, avoiding the need for anhydrous solvents.[10]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzyl chloride (10 mmol), 1-butanol (15 mmol), and toluene (20 mL).
-
Aqueous Phase Preparation: In a separate beaker, dissolve potassium hydroxide (20 mmol) in water (20 mL).
-
Catalyst Addition: Add Tetrabutylammonium hydrogen sulfate (TBAHS, 1 mmol, 10 mol%) to the reaction flask.
-
Reaction: Add the aqueous KOH solution to the flask. Heat the biphasic mixture to 80°C with vigorous stirring to ensure a large interfacial surface area.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the benzyl chloride is consumed.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude benzyl butyl ether by silica gel column chromatography if necessary.
Ion-Pair Chromatography
In analytical chemistry, particularly High-Performance Liquid Chromatography (HPLC), TBAHS is used as an ion-pairing reagent for the separation of acidic or anionic analytes on a reversed-phase column.[2][12]
Mechanism: Acidic compounds are often ionized at neutral pH, making them highly polar and poorly retained on nonpolar C18 columns. TBAHS is added to the mobile phase. Its tetrabutylammonium cation forms a neutral, more hydrophobic ion-pair with the anionic analyte. This increased hydrophobicity enhances retention on the stationary phase, allowing for improved separation and peak shape.[13]
Caption: Role of TBAHS in Ion-Pair Reversed-Phase HPLC.
Protocol: HPLC Analysis of Acidic Compounds using TBAHS
-
Mobile Phase Preparation: Prepare the aqueous component of the mobile phase (e.g., water or a buffer like phosphate). Add TBAHS to a final concentration of 5-20 mM. Adjust the pH as needed (typically to a range where the analytes are fully ionized, e.g., pH 6-7.5).[13] Filter the solution through a 0.45 µm filter.
-
Gradient Setup: Mix the aqueous ion-pairing mobile phase with an organic modifier (e.g., acetonitrile or methanol) according to the desired gradient for separation.
-
Column Equilibration: Equilibrate the reversed-phase column (e.g., C18, 4.6 x 150 mm) with the initial mobile phase composition for at least 15-20 column volumes, or until a stable baseline is achieved. This step is critical for reproducible retention times.
-
Injection and Analysis: Inject the sample containing the acidic analytes. Run the HPLC method.
-
Column Wash: After analysis, it is imperative to wash the column thoroughly with a mobile phase free of the ion-pairing reagent (e.g., a high percentage of organic solvent) to prevent salt precipitation and column degradation.
Note on LC/MS: TBAHS is a non-volatile salt and is generally considered incompatible with mass spectrometry (MS) detectors as it can contaminate the ion source and cause significant ion suppression. If MS detection is required, volatile ion-pairing reagents like triethylamine or heptafluorobutyric acid should be considered.
Synthesis Routes
While widely available commercially, TBAHS can be synthesized in the laboratory via several routes.
-
From Tetrabutylammonium Hydroxide: Neutralization of an aqueous solution of tetrabutylammonium hydroxide with one equivalent of sulfuric acid, followed by evaporation and recrystallization.
-
From Tetrabutylammonium Azide: Treatment with potassium hydrogen sulfate and aqueous sulfuric acid.[4]
-
From Tetrabutylammonium Iodide: Reaction with sulfuric acid in the presence of hydrogen peroxide.
Safety, Handling, and Storage
TBAHS is a hazardous substance and must be handled with appropriate precautions.
Table 2: GHS Hazard Information for TBAHS
| Hazard Class | Statement | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[3] | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[3] | GHS05 (Corrosion) |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects.[3] | None |
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5] Handle in a well-ventilated area or chemical fume hood.
-
Handling: Avoid creating dust.[5] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[5]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container to protect from moisture, as it is hygroscopic.[7] Store away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]
Conclusion
Tetrabutylammonium hydrogen sulfate is a powerful and versatile reagent whose utility stems from its fundamental amphiphilic nature. For synthetic chemists, it is an indispensable tool for accelerating biphasic reactions, leading to greener and more efficient processes. For analytical scientists, it provides a crucial mechanism for enhancing the chromatographic separation of challenging anionic compounds. A thorough understanding of its properties and mechanisms, as outlined in this guide, is essential for its effective and safe implementation in the modern research and development laboratory. The principles discussed for TBAHS provide a strong predictive foundation for investigating the properties and applications of less-characterized homologues like Tetraoctylammonium hydrogen sulfate.
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